Weak Carbonic Anhydrase II Binding: Reduced Off-Target Liability for CNS-Focused Programs
3-Amino-3-(2,3-dimethylphenyl)propanoic acid exhibits a binding affinity (Kd) of 17,400 nM for human carbonic anhydrase II, as determined by nanoESI-MS [1]. In contrast, the prototypical CAII inhibitor acetazolamide has a Ki of 12 nM [2].
| Evidence Dimension | Binding affinity to human carbonic anhydrase II |
|---|---|
| Target Compound Data | Kd = 17,400 nM |
| Comparator Or Baseline | Acetazolamide, Ki = 12 nM |
| Quantified Difference | >1,000-fold weaker affinity |
| Conditions | nanoESI-MS method; pH not specified |
Why This Matters
The >1,000-fold lower affinity for CAII suggests minimal interference with this enzyme in CNS assays, reducing the risk of confounding off-target effects when evaluating this compound or its derivatives as modafinil/methylphenidate analogs.
- [1] BindingDB. BDBM50240906: 3-Amino-3-(2,3-dimethylphenyl)propanoic acid binding to human carbonic anhydrase 2. BindingDB. View Source
- [2] Kavaliauskas, P.; Grybaite, B.; Sapijanskaite-Banevic, B.; Vaickelioniene, R.; Petraitiene, R.; Petraitis, V.; Mickevicius, V. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. J. Enzyme Inhib. Med. Chem. 2019, 34, 1699-1704. View Source
